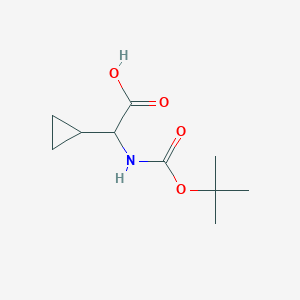
6-Fluor-3-oxo-3,4-dihydropyrazin-2-carbonitril
Übersicht
Beschreibung
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2FN3O. It is a pale yellow to light yellow solid with a melting point of 126-129°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The compound 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, also known as 6-fluoro-3-hydroxypyrazine-2-carbonitrile, is a potent inhibitor of RNA polymerase . RNA polymerase is an enzyme that is crucial for the replication of RNA viruses .
Mode of Action
Upon cellular uptake, the compound is converted to its active form that inhibits the viral RNA-dependent RNA polymerase (RdRp) enzyme . This inhibition consequently disrupts the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication. By inhibiting the RNA polymerase, it prevents the synthesis of viral RNA, thereby disrupting the life cycle of the virus .
Pharmacokinetics
It’s known that the compound is converted to its active form upon cellular uptake .
Result of Action
The primary result of the compound’s action is the inhibition of viral replication. This leads to a decrease in the viral load and potentially aids in the recovery of the infected individual .
Biochemische Analyse
Biochemical Properties
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells . Moreover, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to upregulation or downregulation of specific genes, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration levels.
Metabolic Pathways
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK), thereby modulating cellular energy balance.
Transport and Distribution
Within cells and tissues, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy production, while in the nucleus, it can affect gene expression and DNA repair processes.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can be achieved through several routes. One common method involves the reaction of 3,6-difluoropyrazine-2-carbonitrile with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other functionalized pyrazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can be compared with other similar compounds, such as:
- 3,6-Difluoropyrazine-2-carbonitrile
- 3-Hydroxypyrazine-2-carboxamide
- 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester
- 3,6-Difluoropyrazine-2-carbonitrile
These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile lies in its specific functional groups and reactivity, making it suitable for particular applications in research and industry .
Eigenschaften
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHACRGZWYTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232602 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-31-8 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)





![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)





![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)
